Chloroform–Water Distribution Constant: 6-Fold Enhancement Over the 4-Phenyl Regioisomer
The distribution constant (K_D) of 2-phenylquinoline-8-thiol between chloroform and water is 470,000, approximately 6-fold greater than the 78,000 observed for 4-phenyl-8-mercaptoquinoline under identical conditions (ionic strength 0.1 mol·dm⁻³, 20 °C) [1]. This dramatic difference arises from the differential steric shielding of the polar thiol and quinoline nitrogen moieties by the 2-phenyl group, which reduces aqueous solvation more effectively than substitution at the 4-position.
| Evidence Dimension | Distribution constant K_D (chloroform/water) |
|---|---|
| Target Compound Data | 470,000 (2-phenyl-8-mercaptoquinoline) |
| Comparator Or Baseline | 78,000 (4-phenyl-8-mercaptoquinoline); 60,000 (5-phenyl-8-mercaptoquinoline); 70,800 (6-phenyl-8-mercaptoquinoline) |
| Quantified Difference | ~6.0-fold higher than 4-phenyl isomer; ~7.8-fold higher than 5-phenyl isomer |
| Conditions | Chloroform–water system; ionic strength = 0.1 mol·dm⁻³; temperature = 20 °C |
Why This Matters
A 6-fold higher distribution constant directly translates to superior extraction efficiency in liquid–liquid separation workflows, enabling lower ligand loading, reduced solvent volumes, and higher metal recovery per extraction stage relative to the 4-phenyl isomer.
- [1] Chemical Papers. Investigation of 8-mercaptoquinoline (thiooxine) and its derivatives. 115. Spectral and acid-base properties of phenyl derivatives of 8-mercaptoquinoline. Chemical Papers 39 (5) 667–686 (1985). Distribution constants for 2-phenyl (470,000), 4-phenyl (78,000), 5-phenyl (60,000), and 6-phenyl (70,800) derivatives. View Source
